4-Aminobenzenesulfonamide hydrochloride

Description

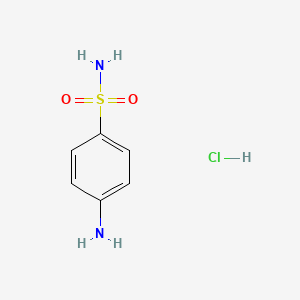

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-aminobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMIAZCXISFPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-74-1 (Parent) | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209889 | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-31-1 | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANILAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Aminobenzenesulfonamide Hydrochloride

Classical Synthetic Pathways and Reaction Mechanism Elucidation

The traditional synthesis of 4-aminobenzenesulfonamide hydrochloride is a well-established multi-step process that has been a staple in organic chemistry education and industrial production. This pathway typically commences from acetanilide (B955) and involves a sequence of reactions designed to introduce the sulfonamide functionality and subsequently deprotect the amino group.

Multi-Step Synthesis from Precursors

Acetylation of Aniline (B41778): Aniline is acetylated using acetic anhydride (B1165640) to form acetanilide. This protects the amino group from the harsh conditions of the subsequent chlorosulfonation step. wisc.edu

Chlorosulfonation of Acetanilide: The acetanilide is then reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) primarily at the para position relative to the acetamido group, yielding p-acetamidobenzenesulfonyl chloride. jocpr.comasiapharmaceutics.info

Amination of p-Acetamidobenzenesulfonyl Chloride: The resulting sulfonyl chloride is then treated with ammonia (B1221849) to form p-acetamidobenzenesulfonamide. jocpr.com

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the acetamido group to reveal the free amino group, yielding 4-aminobenzenesulfonamide. Subsequent treatment with hydrochloric acid affords the hydrochloride salt. wisc.edu

An alternative classical route starts from 4-nitrobenzenesulfonamide, which is then reduced to 4-aminobenzenesulfonamide. This reduction can be achieved using reagents such as iron in the presence of hydrochloric acid. researchgate.net

Reaction Scheme:

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the classical synthesis is highly dependent on the optimization of reaction conditions and the choice of catalyst systems for each step.

Chlorosulfonation: The temperature of the chlorosulfonation reaction is a critical parameter. Studies have shown that conducting the reaction at elevated temperatures, for instance up to 114°C, can lead to a higher yield and better quality of the p-acetamidobenzenesulfonyl chloride intermediate. jocpr.comasiapharmaceutics.inforesearchgate.net The molar ratio of chlorosulfonic acid to acetanilide is also a key factor, with an excess of chlorosulfonic acid typically used to drive the reaction to completion. google.com

Amination: The amination of p-acetamidobenzenesulfonyl chloride can be influenced by the choice of the acid acceptor. Various bases can be employed to neutralize the hydrochloric acid formed during the reaction. A comparative study on the synthesis of a sulfathiazole (B1682510) derivative, which involves a similar amination step, highlighted that the choice of acid acceptor significantly impacts the yield. jocpr.comasiapharmaceutics.inforesearchgate.net

| Acid Acceptor | Reactant Ratio (Intermediate:Amine) | Yield (%) |

| Pyridine (B92270) | 3:1 | 91.34 |

| Sodium Bicarbonate | 3:1 | - |

| Dimethylaniline | 3:1 | - |

| Ammonium (B1175870) Hydroxide (B78521) | 3:1 | - |

| Data adapted from a study on sulfathiazole synthesis, illustrating the effect of different acid acceptors on the amination step. The yield for other acceptors was not specified in the provided source but pyridine was identified as the most effective. researchgate.net |

Hydrolysis: The hydrolysis of 4-acetamidobenzenesulfonamide (B121751) to 4-aminobenzenesulfonamide is typically carried out under acidic conditions. A comparative study on the hydrolysis of microalgae biomass suggests that both acid and enzymatic hydrolysis can be effective, though for this specific chemical transformation, acid hydrolysis is the standard method. undip.ac.id The concentration of the acid and the reaction temperature are key parameters to control for efficient deprotection without significant side product formation.

Sustainable and Modern Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of sulfonamides, offering significant advantages over conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not abundant, the synthesis of its analogues and other sulfonamides demonstrates the potential of this technology.

For instance, a microwave-assisted one-pot synthesis of pyrazolone (B3327878) derivatives has been developed, showcasing good to excellent yields in short reaction times under solvent-free conditions. nih.gov Another study reports an efficient microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction, highlighting the use of microwave irradiation to achieve high yields rapidly. mdpi.com In the context of sulfonamide synthesis, microwave irradiation has been used to synthesize a variety of derivatives, often with reduced reaction times and improved yields compared to conventional methods. researchgate.netresearchgate.net

| Amine | Carboxylic Acid | Catalyst | Conditions | Yield (%) |

| Aniline | 3-(4-hydroxyphenyl)propanoic acid | Ceric ammonium nitrate (B79036) (CAN) | 160-165 °C, 2 h, solvent-free | >90 |

| p-Toluidine | 3-(4-hydroxyphenyl)propanoic acid | Ceric ammonium nitrate (CAN) | 160-165 °C, 2 h, solvent-free | 89-95 |

| This table demonstrates the efficiency of microwave-assisted amide synthesis, a reaction type analogous to the formation of the sulfonamide bond, showcasing high yields under solvent-free conditions. nih.gov |

Mechanochemical Synthesis Strategies

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. This approach has been successfully applied to the synthesis of aromatic sulfonamides.

A three-component palladium-catalyzed aminosulfonylation reaction has been developed using mechanochemical activation. rsc.orgfao.orgrsc.org This method utilizes aryl bromides or aromatic carboxylic acids, a sulfur dioxide source (K₂S₂O₅), and an amine to produce a wide range of sulfonamides. The reaction demonstrates tolerance to a variety of functional groups and can be scaled up to gram quantities. rsc.orgfao.orgrsc.orgresearchgate.net While not specific to this compound, this strategy showcases a significant advancement in the sustainable synthesis of this class of compounds.

| Aryl Source | Amine | Catalyst System | Conditions | Yield (%) |

| Aryl Bromide | Primary/Secondary Aliphatic/Aromatic | Pd-catalyst, K₂S₂O₅ | Mechanochemical milling | 69-80 (gram scale) |

| Aromatic Carboxylic Acid | Primary/Secondary Aliphatic/Aromatic | Pd-catalyst, K₂S₂O₅ | Mechanochemical milling | - |

| Data adapted from studies on the mechanochemical synthesis of aromatic sulfonamides, indicating the general applicability and efficiency of this method. researchgate.netthieme-connect.com |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the continuous processing of chemical reactions in a reactor, provides numerous advantages over batch production, including enhanced safety, better heat and mass transfer, and improved scalability. The application of flow chemistry to the synthesis of sulfonamides has been explored, demonstrating its potential for efficient and controlled production.

A study on the chlorosulfonation of acetanilide in a dual-temperature-zone silicon carbide microchannel reactor highlights the benefits of flow chemistry for this critical step in the synthesis of sulfonamide drugs. researchgate.net While this particular study focused on the synthesis of sulfasalazine, the principles are directly applicable to the production of the p-acetamidobenzenesulfonyl chloride intermediate for 4-aminobenzenesulfonamide. The use of microreactors allows for precise control over reaction parameters, leading to improved yields and safety.

Although specific end-to-end flow syntheses of this compound are not extensively detailed in the available literature, the successful application of flow chemistry to key reaction steps indicates a promising future for the continuous manufacturing of this important compound.

Enzyme-Catalyzed Synthesis and Biocatalytic Transformations

The use of enzymes in the synthesis and modification of sulfonamides represents a green and highly specific alternative to traditional chemical methods. Biocatalysis offers mild reaction conditions and remarkable chemo-, regio-, and stereoselectivity.

Natural biosynthetic pathways for compounds containing the sulfamoyl group, the core of sulfonamides, have been identified in microorganisms like actinomycetes. nih.gov These pathways utilize unique enzyme machineries to construct the critical S-N bond, providing a blueprint for engineered biocatalysis. nih.gov

Key biocatalytic transformations applicable to 4-aminobenzenesulfonamide include:

Oxidative Coupling: Laccase enzymes, a type of oxidoreductase, can catalyze the oxidative coupling of sulfonamides with other molecules. For instance, laccase from Trametes spec. mediates the reaction between sulfonamides and 2,5-dihydroxybenzene derivatives, forming new heteromolecular hybrids through C-N bond formation. researchgate.netnih.gov This process involves the nuclear amination of p-hydroquinones with the primary amino group of the sulfonamide. nih.gov The efficiency of laccase-mediated transformations can be significantly enhanced by using mediators like violuric acid. nih.gov

Microbial Transformation: Specific bacterial consortia have been shown to biotransform sulfonamides. A mixed culture containing the genera Brevibacterium, Castellaniella, and Leucobacter can effectively degrade sulfadiazine, a related sulfonamide, with 2-aminopyrimidine (B69317) identified as a major transformation product. nih.gov Another consortium dominated by Leucobacter sp. also demonstrates the ability to degrade various sulfonamides, highlighting the role of microbial communities in these transformations. nih.gov

Cytochrome P450 (CYP450) Metabolism: CYP450 enzymes are crucial for the metabolism of many xenobiotics, including sulfonamides. nih.govacs.orgacs.org These enzymes can catalyze reactions such as hydroxylation of the central amine group or amino H-abstraction, which can lead to subsequent coupling or fragmentation of the sulfonamide molecule. nih.govacs.orgacs.orgresearchgate.net Studies on rat liver microsomes have identified that CYP isoforms like CYP2C7, CYP2D1, and CYP3A2 are likely involved in the metabolism of toluene-sulfonamides. nih.gov Understanding these metabolic pathways is essential for predicting the fate and potential bioactivation of sulfonamide-based compounds.

Rational Design and Synthesis of this compound Derivatives

The 4-aminobenzenesulfonamide scaffold is a privileged structure in drug discovery. Its primary sulfonamide group is a key anchoring point for interacting with biological targets, while the aromatic amine provides a versatile handle for synthetic modification. This allows for the rational design of derivatives with tailored properties.

Modification at the N⁴-amino group of 4-aminobenzenesulfonamide is a primary strategy for generating novel derivatives. Various synthetic methodologies have been developed to achieve this, leading to compounds with diverse functionalities and biological activities.

Thiazole (B1198619) Ring Formation: A common approach involves reacting 4-aminobenzenesulfonamide (sulfanilamide) with chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide. rsc.org This intermediate can then be reacted with ammonium thiocyanate (B1210189) in ethanol (B145695) to yield ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide, incorporating a thiazole ring system. rsc.org Further derivatization of this thiazole-based scaffold has led to compounds with significant biological evaluation. nih.govnih.gov

Cyanamide (B42294) Derivatization: A one-pot, two-step protocol has been developed for the synthesis of 4-cyanamidobenzenesulfonamides. nih.govresearchgate.net This method starts with the conversion of 4-aminobenzenesulfonamide to 4-thioureidobenzenesulfonamide, followed by methylation to form methyl (4-sulfamoylphenyl)carbamimidothioate. nih.govresearchgate.net This intermediate is then reacted with various alkyl halides in the presence of a base to yield a series of N-substituted 4-cyanamidobenzenesulfonamides. nih.govresearchgate.net

Quinazolinone Conjugation: The 4-aminobenzenesulfonamide moiety has been incorporated into quinazolin-4(3H)-one structures. researchgate.net This involves diazotization of sulfanilamide (B372717) and subsequent coupling with a substituted quinazolinone scaffold to create complex azo-linked derivatives. researchgate.net

N-Alkylation/Arylation: Direct N-alkylation or N-aralkylation of sulfonamides, such as the reaction of N-benzyl-4-chlorobenzenesulfonamide with various alkyl or aralkyl halides, provides a straightforward route to N-substituted compounds. indexcopernicus.com Similarly, N-aryl-β-alanine derivatives can be synthesized by reacting 4-aminobenzenesulfonamide with acrylic acid. nih.gov

Table 1: Selected Synthetic Methodologies for N-Substituted 4-Aminobenzenesulfonamide Derivatives

| Starting Material | Key Reagents/Intermediates | Product Class | Reference(s) |

| 4-Aminobenzenesulfonamide | 1. Chloroacetyl chloride, K₂CO₃2. Ammonium thiocyanate | Thiazole-benzenesulfonamides | rsc.org |

| 4-Aminobenzenesulfonamide | 1. KSCN, HCl2. MeI, DMF3. K₂CO₃, RX | N-Alkyl/Aryl-4-cyanamidobenzenesulfonamides | nih.govresearchgate.net |

| 4-Aminobenzenesulfonamide | Acrylic acid, hydroquinone | N-Aryl-β-alanine derivatives | nih.gov |

| 4-Aminobenzenesulfonamide | Diazotization, coupling with quinazolinone | Quinazolinone-benzenesulfonamide conjugates | researchgate.net |

The unique chemical properties of 4-aminobenzenesulfonamide make it an excellent candidate for bioconjugation, enabling the creation of advanced probes for studying biological systems. These probes can be used to investigate enzyme function, cellular pathways, and the localization of specific targets.

A notable application is in the development of probes for vacuolar-type H⁺-ATPases (V-ATPases), which are crucial for acidifying cellular compartments like lysosomes. researchgate.netnih.gov Small-molecule inhibitors of V-ATPase are invaluable tools for studying its role in processes like autophagy and membrane trafficking. nih.govnih.govcore.ac.uk While many known inhibitors are complex natural products, the identification of novel sulfonamides that perturb lysosomal pH provides new chemical tools to dissect V-ATPase function. core.ac.ukacs.org These probes can help elucidate how lysosomal acidification is regulated and its impact on cellular physiology. nih.gov

Furthermore, laccase-catalyzed reactions can be used to conjugate sulfonamides to various phenolic compounds, effectively functionalizing them and creating hybrid molecules. researchgate.netnih.gov This enzymatic approach allows for the formation of C-N bonds under mild conditions, producing novel structures that can be screened for new biological activities. nih.gov

Structure-directed derivatization involves modifying a lead compound based on a detailed understanding of its interaction with a biological target. This strategy is extensively used with 4-aminobenzenesulfonamide, particularly in the design of enzyme inhibitors.

The primary target for this approach has been the metalloenzyme carbonic anhydrase (CA). The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site in a deprotonated state. nih.govnih.gov Rational design focuses on modifying the "tail" portion of the molecule (the 4-aminophenyl group and its substituents) to create additional interactions with amino acid residues in the active site. nih.govacs.orgnih.gov These modifications are crucial for achieving high potency and, importantly, selectivity for different CA isoforms. acs.orgdrugbank.com

For example, a study on 4-cyanamidobenzenesulfonamide derivatives showed a clear structure-activity relationship where longer aliphatic chains (C6, C7) attached to the cyanamide group resulted in more potent inhibition of several human CA isoforms. nih.govnih.gov This demonstrates how tailoring the hydrophobic and steric properties of the substituent can modulate binding affinity and isoform selectivity. Analysis of crystal structures of CA-inhibitor complexes reveals how these tails can interact with both hydrophobic and hydrophilic pockets within the enzyme's active site, guiding further synthetic efforts. nih.govacs.org

Table 2: Structure-Activity Relationship of N-Substituted 4-Cyanamidobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

| Compound (Substituent R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Reference |

| H | 105.4 | 88.6 | 6.7 | 100.8 | nih.govnih.gov |

| Ethyl | 101.2 | 99.7 | 8.5 | 115.6 | nih.govnih.gov |

| n-Butyl | 98.5 | 80.4 | 8.9 | 108.4 | nih.govnih.gov |

| n-Hexyl | 50.8 | 45.3 | 5.4 | 99.5 | nih.govnih.gov |

| n-Heptyl | 44.2 | 39.8 | 4.9 | 80.9 | nih.govnih.gov |

| Benzyl | 95.6 | 75.5 | 7.9 | 101.2 | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Aminobenzenesulfonamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 4-Aminobenzenesulfonamide hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

The ¹H and ¹³C NMR spectra of this compound display characteristic signals corresponding to its aromatic and functional group moieties. The protonation of the aniline (B41778) nitrogen in the hydrochloride salt results in a downfield shift of the aromatic protons compared to the free base, sulfanilamide (B372717). The chemical shifts are typically recorded in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). sigmaaldrich.com

The ¹H NMR spectrum is characterized by two sets of signals in the aromatic region, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ammonium (B1175870) group (H-3/H-5) and the protons ortho to the sulfonamide group (H-2/H-6) give rise to distinct multiplets. Signals for the amine and sulfonamide protons are also observable and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. It shows four signals for the benzene ring carbons due to the molecule's symmetry, with two signals for the protonated carbons and two for the quaternary carbons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide and ammonium groups.

¹H NMR Chemical Shift Assignments for 4-Aminobenzenesulfonamide moiety (Note: Exact shifts can vary based on solvent and concentration. Data is representative.)

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity |

| H-2, H-6 | 7.60 - 7.80 | Doublet |

| H-3, H-5 | 6.80 - 7.00 | Doublet |

| -NH₃⁺ | Variable (Broad) | Singlet |

| -SO₂NH₂ | Variable (Broad) | Singlet |

Data based on typical values for p-substituted benzene rings and related sulfonamide structures. chemicalbook.comorganicchemistrydata.org

¹³C NMR Chemical Shift Assignments for 4-Aminobenzenesulfonamide moiety (Note: Exact shifts can vary based on solvent and concentration. Data is representative.)

| Carbon Assignment | Chemical Shift (ppm) Range |

| C-1 | 150 - 155 |

| C-2, C-6 | 128 - 130 |

| C-3, C-5 | 115 - 118 |

| C-4 | 125 - 130 |

Data based on typical values for p-substituted benzene rings and related sulfonamide structures. organicchemistrydata.orgchemicalbook.com

To confirm the assignments from 1D NMR and establish the connectivity between atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a strong cross-peak would be observed between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). columbia.edu This is crucial for assigning the protonated aromatic carbons. Cross-peaks will appear between H-2/H-6 and C-2/C-6, and between H-3/H-5 and C-3/C-5, definitively linking the proton and carbon signals of the benzene ring. researchgate.net

Correlations from the protons H-2/H-6 to the quaternary carbon C-4 and the ipso-carbon C-1.

Correlations from the protons H-3/H-5 to the ipso-carbon C-1 and the quaternary carbon C-4.

These correlations unequivocally establish the 1,4-substitution pattern of the benzene ring and the attachment points of the ammonium and sulfonamide groups. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. nih.gov The molecular formula for this compound is C₆H₉ClN₂O₂S. In MS analysis, the compound typically ionizes to produce the protonated molecular ion [M+H]⁺, which corresponds to the cation of the salt, C₆H₈N₂O₂S.

The theoretical exact mass of the cation (sulfanilamide) is calculated and then compared to the experimental value obtained from HRMS.

Calculated Exact Mass

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| Sulfanilamide (cation) | C₆H₈N₂O₂S | 172.03065 |

The ability of HRMS to measure mass with high precision (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are essential for assessing the purity of a sample and for identifying and quantifying any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of sulfonamides. nih.gov A sample of this compound is first passed through an HPLC column, which separates the main compound from any impurities. The eluent from the column is then directed into the mass spectrometer. This allows for the generation of a mass spectrum for the primary compound to confirm its identity, as well as for any separated impurities. nih.govresearchgate.net This technique is particularly useful for identifying synthesis-related byproducts or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be volatile and thermally stable. While this compound itself is not suitable for direct GC-MS analysis due to its salt nature and low volatility, derivatization can be performed to create a more volatile analog. nih.gov This method can be highly effective for detecting and identifying volatile or semi-volatile impurities that may be present in the sample. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are complementary and show characteristic absorption and scattering bands, respectively, for the N-H bonds of the ammonium and sulfonamide groups, the S=O bonds of the sulfonamide, and the vibrations of the p-substituted aromatic ring. researchgate.netsfu.ca

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretching | 3000 - 3200 (Broad) | 3000 - 3200 |

| Sulfonamide (-SO₂NH₂) | N-H Stretching | 3250 - 3350 | 3250 - 3350 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 | 3000 - 3100 |

| Sulfonamide (-SO₂-) | Asymmetric S=O Stretching | 1300 - 1350 | 1300 - 1350 |

| Sulfonamide (-SO₂-) | Symmetric S=O Stretching | 1150 - 1180 | 1150 - 1180 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | 1450 - 1600 |

| C-N Stretching | C-N Stretching | 1250 - 1350 | 1250 - 1350 |

| C-S Stretching | C-S Stretching | 650 - 750 | 650 - 750 |

| p-Substituted Benzene | C-H Out-of-Plane Bending | 800 - 850 (Strong) | Weak |

Data compiled from general spectroscopic tables and studies on related sulfonamide compounds. spectrabase.comnih.govchemicalbook.com

Characteristic Absorption and Scattering Bands Analysis

In the FT-IR and Raman spectra of sulfanilamide, characteristic bands are observed for the amino (-NH2), sulfonamide (-SO2NH2), and benzene ring moieties. The symmetric and asymmetric stretching vibrations of the aromatic amine -NH2 group typically appear in the region of 3300-3500 cm⁻¹. Upon protonation to form the ammonium (-NH3+) group in the hydrochloride salt, these bands are expected to shift to lower frequencies and broaden due to the change in bond strength and increased hydrogen bonding interactions. The stretching vibrations of the sulfonamide -NH2 group are also found in a similar region. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are prominent in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. nih.govresearchgate.net The C-N and S-N stretching vibrations, along with various bending and deformation modes of the aromatic ring, contribute to the fingerprint region of the spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the ¹H NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the aromatic protons and the protons of the ammonium and sulfonamide groups. The aromatic protons typically appear as a set of doublets in the aromatic region (around 7-8 ppm), characteristic of a para-substituted benzene ring. The protons of the -NH3+ group would likely appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the positive charge and their exchangeable nature. The protons of the -SO2NH2 group would also give rise to a distinct signal. In the ¹³C NMR spectrum, four signals are expected for the aromatic carbons due to the symmetry of the molecule, along with signals for the carbon atoms directly bonded to the nitrogen and sulfur atoms. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group and the protonated amino group.

Interactive Data Table: Expected Vibrational and NMR Spectral Data for this compound

| Spectroscopic Technique | Functional Group | Expected Characteristic Bands / Chemical Shifts |

| FT-IR / Raman | Aromatic C-H stretch | ~3000-3100 cm⁻¹ |

| -NH3+ stretch (from -NH2) | Broad, ~2800-3200 cm⁻¹ | |

| -SO2NH2 stretch | ~3200-3400 cm⁻¹ | |

| C=C aromatic stretch | ~1450-1600 cm⁻¹ | |

| S=O asymmetric stretch | ~1300-1350 cm⁻¹ | |

| S=O symmetric stretch | ~1150-1180 cm⁻¹ | |

| ¹H NMR (DMSO-d6) | Aromatic Protons | ~7.0 - 8.0 ppm (two doublets) |

| -NH3+ Protons | Broad singlet, downfield shift | |

| -SO2NH2 Protons | Singlet | |

| ¹³C NMR (DMSO-d6) | Aromatic Carbons | ~110 - 150 ppm (four signals) |

Conformational Analysis and Hydrogen Bonding Interactions

The three-dimensional structure and intermolecular interactions of this compound are governed by its conformational flexibility and the extensive hydrogen bonding network. The sulfonamide group generally adopts a tetrahedral geometry. vibgyorpublishers.org The conformation of the molecule is largely defined by the rotational freedom around the C-S and S-N bonds.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction of this compound and its Crystalline Complexes

Despite the importance of understanding the precise solid-state structure of this compound, a definitive single crystal X-ray diffraction study for this specific compound does not appear to be publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) as of the latest searches. The determination of the crystal structure would provide invaluable information, including the space group, unit cell dimensions, bond lengths, bond angles, and the detailed hydrogen bonding network.

In the absence of a specific crystal structure for the hydrochloride salt, insights can be drawn from the known crystal structures of the parent compound, sulfanilamide, and its various derivatives and co-crystals. nih.govresearchgate.net For instance, the crystal structure of sulfanilamide reveals a molecule with a near-planar aniline ring and a sulfonamide group that participates in a network of intermolecular hydrogen bonds. It is anticipated that the hydrochloride salt would exhibit a significantly different crystal packing due to the presence of the charged -NH3+ group and the chloride counter-ion, leading to a more complex and robust hydrogen-bonding scheme.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.govnih.govresearchgate.net Different polymorphs of a drug substance can exhibit distinct physicochemical properties. While extensive studies on the polymorphism of various sulfonamides have been conducted, specific research into the polymorphic forms of this compound is not widely reported. The potential for polymorphism in this salt exists due to the flexibility of the molecule and the variety of possible hydrogen-bonding arrangements.

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients by forming a crystalline solid with a neutral guest molecule (coformer). scienceopen.com Sulfonamides are excellent candidates for co-crystal engineering due to the presence of both hydrogen bond donor and acceptor groups. unibo.it While there are reports on the co-crystals of the parent 4-aminobenzenesulfonamide with various coformers, nih.gov specific studies on the co-crystallization of this compound are limited. The formation of co-crystals with this salt would involve a careful selection of coformers that can interact with the protonated amino group, the sulfonamide moiety, and the chloride ion through non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for quantitative analysis. The UV-Vis spectrum of this compound is expected to be similar to that of its parent compound, sulfanilamide, which exhibits absorption maxima around 255 nm and 312 nm. wikipedia.org These absorption bands are attributed to π → π* electronic transitions within the benzene ring, influenced by the amino and sulfonamide substituents. The protonation of the amino group in the hydrochloride salt may cause a slight shift in the position and intensity of these absorption bands.

UV-Vis spectroscopy is widely used for the quantitative determination of sulfonamides in various matrices. A validated method for the quantitative determination of 4-aminobenzenesulfonamide in sulfonamide hydrochloride has been developed using high-performance liquid chromatography (HPLC) with a UV-visible detector set at 265 nm. nih.gov This demonstrates the utility of UV-Vis detection for the accurate and precise quantification of this compound. The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law). By preparing a calibration curve of known concentrations versus absorbance, the concentration of an unknown sample can be determined. unibo.itnih.gov

Interactive Data Table: UV-Vis Absorption Data for Sulfanilamide (Parent Compound)

| Compound | λmax (nm) | Solvent |

| Sulfanilamide | 255, 312 | Aqueous Solution |

| Sulfanilamide | 264 | Not specified researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Aminobenzenesulfonamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-aminobenzenesulfonamide hydrochloride at the atomic level. These methods are pivotal for understanding its chemical behavior and potential biological activity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For sulfonamide derivatives, DFT calculations, often using basis sets like 6-311G+(d,p), are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, indicating a greater propensity for the molecule to engage in chemical reactions. researchgate.netmdpi.com For instance, in related sulfonamide-Schiff base derivatives, a narrow frontier orbital gap has been shown to correlate with high chemical reactivity and a strong binding ability with biomolecules. researchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, provides insights into charge transfer interactions within the molecule. mdpi.comnih.gov For example, studies on thiazole (B1198619) azo dyes, which share some structural motifs with sulfonamides, have revealed significant charge transfer from donor to acceptor moieties, stabilizing the molecule. mdpi.comnih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction patterns. mdpi.com

Table 1: Key Parameters from DFT Calculations of Sulfonamide Derivatives

| Parameter | Significance | Typical Findings for Sulfonamides |

| HOMO Energy | Electron-donating ability | Influenced by substituent groups |

| LUMO Energy | Electron-accepting ability | Lower energy indicates higher reactivity |

| HOMO-LUMO Gap | Chemical reactivity, stability | A smaller gap implies higher reactivity |

| Mulliken Atomic Charges | Charge distribution | Identifies reactive sites |

This table is illustrative and based on general findings for sulfonamide derivatives. Specific values for this compound would require dedicated calculations.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformation analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The potential energy surface (PES) maps these conformations to their corresponding energies, allowing for the identification of the most stable, low-energy conformers. researchgate.net

Computational methods can be used to systematically rotate dihedral angles within the molecule and calculate the energy at each step, generating a PES. researchgate.net The minima on this surface represent the most probable conformations the molecule will adopt. Understanding the conformational preferences is crucial as it dictates how the molecule will fit into a biological receptor's binding site. For flexible molecules like sulfonamides, multiple low-energy conformations may exist, and considering this conformational landscape is vital for accurate molecular modeling. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion, revealing its dynamic behavior over time.

MD simulations can model the behavior of this compound in a solvent, typically water, to mimic physiological conditions. nih.gov These simulations track the movements of both the solute and solvent molecules, providing insights into how the solvent influences the conformational landscape of the drug. nih.gov The presence of water molecules can stabilize certain conformations through hydrogen bonding and other non-covalent interactions. mdpi.com Studies on related compounds have shown that the interactions with solvents like water and DMSO can significantly affect bond lengths and strengths within the molecule. mdpi.com

A primary application of MD simulations in drug discovery is to study the interaction between a ligand, such as this compound, and its protein target. researchgate.net After an initial "docking" of the ligand into the protein's binding site, MD simulations can refine the binding pose and provide a more realistic picture of the binding event. nih.gov

These simulations can reveal the key amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the protein-ligand complex over time. nih.gov Understanding these dynamics is essential for explaining the mechanism of action and for designing derivatives with improved binding affinity and selectivity. researchgate.netnih.gov For example, studies on sulfonamide binding to proteins like myoglobin (B1173299) have shown that binding can lead to conformational changes in the protein, which can be explored through MD simulations. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. slideshare.netcreative-biolabs.com

Structure-Activity Relationship (SAR) is a qualitative approach that involves systematically modifying the structure of a lead compound, like 4-aminobenzenesulfonamide, and observing the effect on its biological activity. slideshare.netcreative-biolabs.com This helps to identify the key chemical features, or pharmacophore, responsible for the desired effect. researchgate.net For sulfonamides, SAR studies have been instrumental in understanding how different substituents on the aromatic ring and the sulfonamide nitrogen affect their inhibitory activity against various enzymes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that quantitatively relate the structural properties of molecules to their biological activity. slideshare.netresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size), to predict the activity of new, unsynthesized compounds. medwinpublishers.comnih.gov For sulfonamide derivatives, QSAR models have been successfully developed to predict their activity as, for example, carbonic anhydrase inhibitors and antimicrobial agents. researchgate.netnih.gov These models are valuable tools for prioritizing the synthesis of new compounds and for designing more potent drugs. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial step in rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For 4-Aminobenzenesulfonamide, the pharmacophore is anchored by the sulfonamide group (-SO₂NH₂), which is a key zinc-binding group in many metalloenzymes, and the p-aminophenyl group. mdpi.comopenaccesspub.org

Lead optimization is a process in drug discovery that aims to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, through chemical modifications. openaccesspub.org Computational studies on sulfonamide derivatives often use 4-Aminobenzenesulfonamide as a scaffold. For instance, the introduction of various heterocyclic carboxamide moieties to the sulfanilamide (B372717) core has been explored to improve inhibitory activity against specific enzyme isoforms like carbonic anhydrases. nih.govmdpi.com The "tail approach," which involves modifying the part of the molecule extending from the core pharmacophore, is a common strategy in the lead optimization of sulfonamides. researchgate.net

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

For sulfonamide derivatives, QSAR studies have been successfully employed to predict their antibacterial activity. nih.gov In one such study, a series of 4-amino-benzenesulfonamide derivatives were synthesized and their antimicrobial activity was evaluated. researchgate.net A QSAR model was then developed to correlate the structural features of these compounds with their observed biological activity. researchgate.net The descriptors used in these models often include electronic, steric, and lipophilic parameters.

Another QSAR study on 4-aminodiphenylsulfone derivatives, which share the 4-aminobenzenesulfonamide core, demonstrated that conformational entropy, in combination with indicator parameters, could yield excellent predictive models for the inhibition of dihydropteroate (B1496061) synthase. nih.gov The statistical quality of a QSAR model is often assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

Table 1: Parameters for a Representative QSAR Model for Sulfonamide Analogues

| Parameter | Value |

| Number of molecules in training set | 45 |

| Number of molecules in test set | 11 |

| Number of descriptors | ≤9 |

| Squared correlation coefficient (r²) | 0.858 |

| Cross-validated r² (q²) | 0.858 |

| Standard deviation | 0.120 |

This table represents a sample QSAR model for sulfonamide analogues, highlighting key statistical parameters that validate the model's predictive power. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is widely used to understand drug-receptor interactions at a molecular level and to screen for potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies of 4-Aminobenzenesulfonamide and its derivatives have been extensively performed to elucidate their binding modes with various biological targets. A primary target for sulfonamide antibacterials is dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Docking studies have shown that the sulfonamide group of 4-Aminobenzenesulfonamide mimics the natural substrate, p-aminobenzoic acid (PABA), and interacts with key residues in the active site of DHPS. nih.gov

Another important class of enzymes targeted by sulfonamides are the carbonic anhydrases (CAs). mdpi.comnih.gov Docking studies of sulfanilamide derivatives into the active site of human carbonic anhydrase II (hCA II) have revealed that the sulfonamide moiety coordinates with the zinc ion, and the aromatic ring forms pi-pi stacking interactions with histidine residues. mdpi.com The binding affinity is often quantified by a docking score, with more negative values indicating a stronger binding interaction.

Table 2: Representative Docking Scores of Sulfanilamide Derivatives with Carbonic Anhydrase II

| Compound | Docking Score (kcal/mol) |

| Derivative A | -8.099 |

| Derivative B | -7.053 |

This table showcases sample docking scores for two different sulfanilamide derivatives, indicating their predicted binding affinities to the active site of hCA II. mdpi.com

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method can be either structure-based or ligand-based.

Structure-based virtual screening often employs molecular docking to screen a database of compounds against the three-dimensional structure of a target protein. nih.gov For instance, the known structure of a target enzyme can be used to screen for novel inhibitors that share a similar binding mode to known ligands like 4-Aminobenzenesulfonamide.

Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, such as 4-Aminobenzenesulfonamide, as a template to search for other compounds with similar shapes and chemical features. nih.gov Hierarchical virtual screening protocols, which combine multiple computational methods, have been shown to be effective in identifying novel antibacterial scaffolds. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction for Designed Analogues

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. udhtu.edu.uaresearchgate.net These predictions help in prioritizing compounds with favorable drug-like properties for further development.

Computational models can predict a wide range of ADMET properties for analogues of 4-Aminobenzenesulfonamide. These properties include aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. nih.govudhtu.edu.ua For example, the drug-likeness of a compound can be evaluated based on rules such as Lipinski's rule of five. nih.gov

Studies on sulfanilamide derivatives have shown that these compounds generally exhibit good predicted oral bioavailability. nih.gov In silico toxicity predictions can also flag potential issues such as mutagenicity or carcinogenicity early in the drug discovery process. udhtu.edu.ua

Table 3: Predicted ADMET Properties for a Representative Sulfanilamide Derivative

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | 1.40 - 1.71 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Bioavailability Score | ~0.55 |

| Drug-likeness Score | -0.58 to 1.00 |

This table presents a summary of predicted ADMET and drug-likeness properties for a representative set of sulfanilamide derivatives, indicating their potential as orally bioavailable drugs. mdpi.comnih.gov

Biological Activity and Mechanistic Investigations of 4 Aminobenzenesulfonamide Hydrochloride

Antimicrobial Activity and Resistance Mechanisms

4-Aminobenzenesulfonamide (sulfanilamide) and its derivatives were the first class of synthetic antibacterial agents to be used systemically. researchgate.netnih.gov They exhibit broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

However, the extensive use of sulfonamides has led to widespread bacterial resistance, significantly limiting their clinical utility. researchgate.netnih.gov Resistance primarily develops through two main mechanisms:

Chromosomal Mutations: Alterations in the bacterial folP gene, which encodes for DHPS, can reduce the binding affinity of sulfonamide drugs to the enzyme's active site. biorxiv.org However, these mutations can sometimes come at a fitness cost, reducing the enzyme's performance. nih.gov

Horizontal Gene Transfer: This is the most common mechanism in clinical isolates. Bacteria acquire mobile genetic elements, such as plasmids, that carry foreign resistance genes (sul genes, e.g., sul1, sul2, sul3). researchgate.netbiorxiv.org These genes encode for highly divergent forms of the DHPS enzyme that are insensitive to sulfonamides but still efficiently bind the natural substrate, PABA. nih.govbiorxiv.org This allows the bacteria to continue folic acid synthesis even in the presence of the drug. researchgate.net

For example, in Streptococcus pneumoniae, resistance has been linked to small duplications within the sulA gene (the chromosomal DHPS gene), leading to amino acid repetitions that confer resistance. nih.gov The prevalence of plasmid-borne sul genes is a major reason for the decline in the effectiveness of this class of antibiotics. biorxiv.org

**Table 2: Antimicrobial Activity of Sulfonamide Derivatives against *S. aureus***

| Compound Type | Activity Metric | Value Range |

|---|---|---|

| Novel Sulfonamide Derivatives | MIC vs. Clinical Isolates | 64 - 512 µg/mL |

| Novel Sulfonamide Derivatives | Inhibition Zone Diameter | 15.42 - 22.15 mm |

Data represents findings from studies on various novel sulfonamide derivatives against reference and clinical S. aureus strains. researchgate.net

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

4-Aminobenzenesulfonamide, also known as sulfanilamide (B372717), forms the foundational structure for the sulfonamide class of synthetic antimicrobial drugs. nih.govnih.gov These compounds are known for their broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial potency is often enhanced through chemical modification of the core structure.

Detailed research into the antibacterial spectrum frequently involves the synthesis and evaluation of various derivatives. For instance, a series of benzenesulfonamide (B165840) fluoroquinolones, where the 1-piperazinyl group of ciprofloxacin was replaced with 4-(arylsulfonyl)-1-piperazinyl moieties, has been studied. nih.gov One such derivative, NSFQ-105, which incorporates the 4-aminobenzenesulfonamide group, demonstrated a significant increase in activity against Streptococcus pneumoniae when compared to the parent ciprofloxacin. nih.gov The Minimum Inhibitory Concentrations (MICs), which define the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro, were determined for these compounds against both quinolone-susceptible and resistant strains of S. pneumoniae. nih.govnih.gov

| Compound | MIC (μg/ml) against S. pneumoniae 7785 (susceptible) | MIC (μg/ml) against S. pneumoniae (parC mutant) | MIC (μg/ml) against S. pneumoniae (gyrA mutant) | MIC (μg/ml) against S. pneumoniae (parC gyrA mutant) |

|---|---|---|---|---|

| Ciprofloxacin | 1.0 | 4.0 | 4.0 | 16.0 |

| NSFQ-105 (Ciprofloxacin-4-aminobenzenesulfonamide derivative) | 0.0625 | 0.125 | 4.0 | 8.0 |

The data indicates that the addition of the 4-aminobenzenesulfonamide group to the ciprofloxacin structure results in a compound with 8- to 16-fold greater activity against the susceptible S. pneumoniae strain 7785. nih.gov

Antifungal Efficacy and Growth Inhibition Studies

The therapeutic application of sulfonamides extends to antifungal activity. nih.gov Formulations containing sulfanilamide have been utilized in the topical treatment of vaginal fungal infections. caymanchem.com Research has demonstrated that molecules belonging to the arylsulfonamide chemical class possess antifungal properties. nih.gov

In one study, a series of arylsulfonamide derivatives were screened against various Candida species, which are common causes of fungal infections in humans. nih.gov A derivative, 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide, and its corresponding hydrochloride salt (13.HCl), were found to have fungicidal effects against Candida glabrata. nih.gov The hydrochloride salt was noted to be slightly more effective, a characteristic potentially attributable to its improved water solubility. nih.gov

| Compound | Organism | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|---|

| Amine Derivative 13 | Candida glabrata strain 33 | >2.000 | 1.000 |

| Hydrochloride Salt 13.HCl | Candida glabrata strain 33 | >2.000 | 1.000 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

These findings suggest that specific structural modifications to the arylsulfonamide framework can yield compounds with potent antifungal, and specifically fungicidal, activity against clinically relevant Candida species. nih.gov

Investigation of Cellular Targets and Resistance Development

The primary cellular target for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is encoded by the folP gene. nih.govresearchgate.netnih.gov This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (pABA) to dihydropteroate. researchgate.net Sulfonamides, including 4-aminobenzenesulfonamide, are structural analogs of pABA and act as competitive inhibitors of DHPS. nih.gov This inhibition disrupts the synthesis of folic acid, an essential precursor for DNA and RNA synthesis, thereby halting bacterial growth and reproduction. nih.gov

Bacterial resistance to sulfonamides is a widespread issue and occurs through two principal mechanisms: nih.govbiorxiv.org

Chromosomal Mutations: Mutations can arise in the bacterial folP gene. These genetic alterations lead to changes in the DHPS enzyme structure that reduce its binding affinity for sulfonamides while maintaining its ability to bind the natural substrate, pABA. nih.govnih.gov

Horizontal Gene Transfer: Bacteria can acquire foreign genes that encode for highly resistant variants of the DHPS enzyme. biorxiv.org The most common of these are the sul1 and sul2 genes, which are often carried on mobile genetic elements like plasmids. researchgate.netnih.gov The DHPS enzymes produced from these genes are remarkably insensitive to sulfonamides but bind pABA with normal affinity, allowing the bacteria to continue folic acid synthesis even in the presence of the drug. nih.gov

Interestingly, modification of the 4-aminobenzenesulfonamide structure can alter the drug's primary cellular target. In the case of the ciprofloxacin derivative NSFQ-105, the addition of the 4-aminobenzenesulfonamide group changed its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.gov

DNA Binding and Intercalation Studies

While the primary mechanism of action for many sulfonamides is enzyme inhibition, certain derivatives have been investigated for their ability to directly interact with nucleic acids. These interactions represent an alternative or additional mechanism for their biological activity. Studies have explored the DNA binding properties of sulfonamide derivatives, particularly those complexed with metal ions or incorporating other functional groups. nih.govresearchgate.net

Characterization of Interaction Modes with DNA and RNA

Research on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives has provided insights into their mode of interaction with DNA. nih.govresearchgate.net These studies, involving both plasmid (pUC 19) DNA and Calf Thymus (CT) DNA, support a binding mechanism of intercalation. nih.govresearchgate.net Intercalation involves the insertion of a planar molecule, or part of a molecule, between the stacked base pairs of the DNA double helix. nih.govnih.gov This interaction is typically driven by strong stacking forces between the aromatic chromophore of the compound and the DNA base pairs. nih.gov The studies concluded that the complex binds to DNA by intercalation via the ligand into the base pairs of DNA. researchgate.net

Spectroscopic and Biophysical Analysis of Nucleic Acid Binding

The interaction between sulfonamide derivatives and DNA has been characterized using various spectroscopic and biophysical techniques, including UV absorption spectroscopy and gel electrophoresis. nih.govresearchgate.net

UV absorption titration is a common method to monitor the binding of a compound to DNA. In studies of a 4-aminobenzenesulfonamide derivative, the addition of increasing amounts of DNA to a solution of the compound resulted in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift, or shift to a longer wavelength) in the UV spectra. nih.gov These spectral changes are characteristic features of intercalative binding, indicating a strong interaction between the compound's aromatic system and the DNA base pairs. nih.gov

| Parameter | Observation | Interpretation |

|---|---|---|

| UV Absorption Change | Hypochromism and Bathochromic (Red) Shift | Suggests intercalative binding to DNA base pairs |

| λmax Shift | Red shift at a ratio of [DNA]/[Cu] | Confirms binding interaction |

Gel electrophoresis experiments further support these findings. When the DNA-binding compound is added to plasmid DNA, a change in the DNA's electrophoretic mobility is observed. A decrease in the mobility of the DNA bands with increasing concentrations of the compound indicates a stronger interaction between the molecule and the DNA. researchgate.net

Cellular and Molecular Pharmacology Studies

Beyond their role as inhibitors of bacterial DHPS, 4-aminobenzenesulfonamide and its derivatives have been shown to interact with other key cellular enzymes, notably carbonic anhydrases (CAs). Sulfanilamide itself is an inhibitor of several human carbonic anhydrase isoforms, including CAII and CAIX, with inhibition constants (Ki) in the nanomolar range. caymanchem.com CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition can have significant physiological effects, and CA inhibitors are used to treat a variety of conditions. The ability of sulfonamides to inhibit these enzymes represents a distinct area of their molecular pharmacology. nih.gov

Cellular Uptake, Efflux, and Intracellular Distribution Mechanisms

The entry, accumulation, and expulsion of 4-Aminobenzenesulfonamide at the cellular level are critical determinants of its biological activity, particularly its antibacterial effects.

Cellular Uptake: The uptake of sulfonamides into bacterial cells is understood as a diffusion-like transport process involving both the neutral molecule and its ionic forms. nih.gov The intracellular concentration of the compound is significantly influenced by the pH gradient across the cell membrane. nih.gov A dynamic model simulating this process indicates that the highest accumulation is achieved when there is a large pH gradient from the outside to the inside of the cell, a state dependent on the bacterium's pH-regulation mechanisms. nih.gov For sulfonamides with high pKa values, the internal activity tends to equal the activity in the extracellular solution. nih.gov In mammalian systems, sulfonamides are generally well-distributed throughout all tissues, achieving high levels in various bodily fluids, including pleural, peritoneal, synovial, and ocular fluids. drugbank.com

Efflux Mechanisms: A primary mechanism of bacterial resistance to sulfonamides involves the active efflux of the drug from the cell. acs.orgasm.org This process is mediated by efflux pumps, which are transport proteins that expel a wide range of substrates. acs.org Key among these are the tripartite pumps of the Resistance-Nodulation-Cell Division (RND) superfamily, such as the AcrAB-TolC system in E. coli. asm.orgnih.gov These pumps can transport antibiotics from the cytoplasm or periplasm across the outer membrane. acs.org Additionally, transporters from the AbgT family have been identified as potential exporters conferring bacterial resistance to sulfonamides. acs.org

Intracellular Distribution: Once inside the cell, 4-Aminobenzenesulfonamide is known to be associated with the cell membrane. nih.gov While it is widely distributed in mammalian tissues, specific data on its localization within subcellular organelles like lysosomes or mitochondria is not extensively detailed in the reviewed literature. drugbank.com

Table 1: Factors Influencing Cellular Transport of 4-Aminobenzenesulfonamide

| Transport Process | Key Influencing Factors | Relevant Cell Type | Mechanism |

|---|---|---|---|

| Uptake | pH gradient (extracellular vs. intracellular) | Bacteria | Diffusion-like transport |

| Efflux | Expression of efflux pumps (e.g., RND superfamily) | Bacteria | Active transport |

Investigations into Apoptosis, Cell Cycle, and Other Cellular Processes

Research into 4-Aminobenzenesulfonamide and its derivatives has revealed significant effects on fundamental cellular processes such as programmed cell death and cell cycle progression.

Apoptosis: Studies on related sulfonamide compounds have demonstrated the ability to induce apoptosis. For instance, certain bis(sulfonamide) anionophores trigger a caspase-dependent intrinsic apoptotic pathway by disrupting cellular chloride ion homeostasis. acs.org This disruption leads to a decrease in mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspases. acs.org In contrast, another derivative, sulfabenzamide, was found to promote autophagic cell death in breast cancer cells via the p53/DRAM pathway, with minimal induction of apoptosis. researchgate.net The metabolites of a related sulfonamide, sulfamethoxazole, are known to induce cell death through both apoptosis and necroptosis, a process linked to oxidative stress. nih.gov

Cell Cycle: The primary antibacterial mechanism of 4-Aminobenzenesulfonamide, the inhibition of DNA synthesis, inherently results in the cessation of cell division, which is a form of cell cycle arrest. patsnap.comnih.gov As an antimetabolite, it prevents the incorporation of essential building blocks into DNA during the S phase of the cell cycle, thereby stopping normal development and division. wikipedia.org Studies on specific sulfonamide derivatives have shown more direct cell cycle effects; for example, a 2,4-dinitrobenzenesulfonamide derivative was found to cause a G0/G1 phase blockade in acute leukemia cell lines. researchgate.net

Toxicological Mechanisms and Cellular Stress Responses

The toxicity associated with 4-Aminobenzenesulfonamide is primarily linked to the formation of reactive metabolites and the subsequent induction of cellular stress.

Toxicological Mechanisms: The adverse effects of sulfonamides, including hypersensitivity reactions and potential organ damage, are not typically caused by the parent drug itself but by its reactive metabolites. nih.gov These metabolites, such as sulfamethoxazole hydroxylamine and N-nitrosamine, can cause direct cellular damage. nih.gov In some individuals, sulfonamides can lead to toxicological outcomes like acute hemolytic anemia (destruction of red blood cells) and agranulocytosis. nih.gov The sulphanilamide derivative is reported to be comparatively more toxic to blood cells than other sulfonamides like sulfadiazine. nih.gov

Cellular Stress Responses: A key mechanism underlying sulfonamide toxicity is the induction of oxidative stress. nih.gov The reactive metabolites contribute significantly to the formation of reactive oxygen species (ROS). nih.govresearchgate.net This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of macromolecules such as lipids (lipid peroxidation) and proteins (carbonyl protein formation). nih.govnih.gov A direct correlation has been observed between ROS levels and cell death in peripheral blood mononuclear cells challenged with a sulfonamide metabolite. nih.gov This oxidative stress is also associated with the depletion of intracellular glutathione (GSH), a critical antioxidant. nih.gov In plant models, sulfonamides have also been shown to cause an accumulation of ROS and trigger responses from antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

Analytical Method Development and Validation for 4 Aminobenzenesulfonamide Hydrochloride

Chromatographic Methods for Purity, Identification, and Quantification

Chromatographic techniques are central to the analysis of 4-Aminobenzenesulfonamide hydrochloride, offering high-resolution separation for purity assessment, identification, and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. wu.ac.th A simple, reliable, and sensitive reverse-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of 4-Aminobenzenesulfonamide as an organic impurity in sulfonamide hydrochloride. wu.ac.thwu.ac.th

Method development often involves optimizing various parameters to achieve the desired separation and sensitivity. This includes the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, one validated method utilizes a YMC-Triart C8 column (250×4.6 mm, 5µm) with a gradient elution mobile phase. wu.ac.thresearchgate.net The flow rate is typically set at 1.0 mL/min, and detection is carried out using a UV-visible or Photo-Diode Array (PDA) detector at a wavelength of 265 nm. wu.ac.thwu.ac.th The column oven temperature is maintained at 25 °C. wu.ac.th

Validation of the HPLC method is crucial to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by the absence of interference from blank solutions and the separation of the main peak from any impurities. wu.ac.th

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For 4-Aminobenzenesulfonamide, linearity has been demonstrated in a range from the Limit of Quantification (LOQ) to 200% of the specification limit, with a correlation coefficient of 0.999. wu.ac.thresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies are performed at different concentration levels, with acceptable recovery typically falling within the range of 85% to 115%. wu.ac.thwu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, such as repeatability (intraday) and intermediate precision (interday).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical sample preparation for analyzing impurities involves dissolving the this compound sample in a suitable diluent, such as HPLC grade water, to a concentration of approximately 1000 µg/mL. wu.ac.thresearchgate.net The retention time for 4-Aminobenzenesulfonamide under specific gradient conditions is approximately 8.4 minutes. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) |

| Mobile Phase | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Detector | UV-Visible or PDA |

| Run Time | 40 minutes |

| Diluent | HPLC Grade Water |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis of this compound. Its simplicity, speed, and cost-effectiveness make it particularly suitable for monitoring the progress of chemical reactions and for rapid screening of multiple samples.

In a typical TLC setup for sulfonamides, a polar stationary phase like silica (B1680970) gel is used on a glass or aluminum plate. The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the analyte and impurities to achieve adequate separation. As the mobile phase ascends the plate by capillary action, the components of the sample mixture travel at different rates, resulting in separation.

Visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are UV-active. Alternatively, various chemical reagents can be used to produce colored spots. For sulfonamides, a common visualization technique involves diazotization followed by coupling with a suitable reagent, such as 8-hydroxyquinoline (B1678124) in an alkaline medium, to yield colored products. nih.gov

While TLC is primarily a qualitative tool, semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot with that of a standard of known concentration.

Gas Chromatography (GC) for Volatile Impurities and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this method is crucial for determining volatile impurities that may be present in the drug substance. These impurities could originate from the synthesis process, such as residual solvents.

For the analysis of non-volatile compounds like this compound by GC, a derivatization step is necessary. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques include silylation, acylation, and esterification. The resulting derivative can then be readily analyzed by GC.

The GC system consists of an injector, a column housed in an oven, and a detector. The choice of column (packed or capillary) and stationary phase is critical for achieving the desired separation. A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) can be coupled with the GC for definitive identification of the analytes. Headspace GC-MS is a particularly useful technique for the analysis of residual solvents in pharmaceutical substances. nih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. nih.gov SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. fagg.be

SFC is particularly advantageous for the separation of chiral compounds and for challenging separations that are difficult to achieve with HPLC. nih.gov The mobile phase in SFC, typically supercritical CO2 mixed with a small amount of an organic modifier like methanol, has low viscosity and high diffusivity, leading to faster separations and reduced backpressure. nih.govfagg.be

For the analysis of polar compounds like this compound, polar stationary phases such as silica, cyano, or amino-bonded phases are often employed. nih.gov The acidic nature of the carbon dioxide-methanol mobile phase can sometimes lead to strong retention of basic compounds on polar stationary phases. nih.gov The selection of the appropriate stationary phase and modifier is key to controlling retention and selectivity. SFC can be a powerful tool for resolving complex mixtures and providing alternative selectivity to HPLC. fagg.be

Spectrophotometric and Electrochemical Methods for Quantification and Detection

Spectrophotometric and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the quantification and detection of this compound.